
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide
Vue d'ensemble
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide, also known as FIPI, is a small molecule inhibitor that has been developed to target the phospholipase D (PLD) enzyme. PLD is an important enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. The inhibition of PLD by FIPI has been shown to have a significant impact on cell growth, differentiation, and migration.
Mécanisme D'action
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide works by inhibiting the activity of the PLD enzyme, which is responsible for the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA). PA is a key signaling molecule that regulates various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide reduces the production of PA and disrupts the normal cellular processes that are regulated by this molecule.
Biochemical and Physiological Effects:
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide has been shown to have several biochemical and physiological effects on cells. It reduces the production of PA, which leads to the inhibition of various cellular processes, including cell growth, differentiation, and migration. It also reduces the production of inflammatory cytokines and chemokines, which are responsible for the onset and progression of various inflammatory diseases. In neurodegenerative disorders, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide in lab experiments is its specificity for the PLD enzyme. This allows researchers to selectively target this enzyme without affecting other cellular processes. Another advantage is its ease of use, as it can be easily synthesized and purified. One of the limitations of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide is its potential toxicity, which can limit its use in certain experiments. Additionally, its effectiveness may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide in scientific research. One area of interest is its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and treatment regimen for these diseases. Another area of interest is the development of new PLD inhibitors that are more potent and selective than N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide. This could lead to the development of new drugs with improved efficacy and fewer side effects. Finally, the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide in combination with other drugs or therapies is an area of interest, as it may enhance their effectiveness and reduce their toxicity.
Applications De Recherche Scientifique
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the growth and migration of cancer cells by targeting the PLD enzyme. Inflammation is another area where N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide has shown promising results. It has been demonstrated to reduce the production of inflammatory cytokines and chemokines, which are responsible for the onset and progression of various inflammatory diseases. In neurodegenerative disorders, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(12-15-3-2-10-25-15)20-14-6-5-13-7-8-21(16(13)11-14)19(23)17-4-1-9-24-17/h1-6,9-11H,7-8,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVSVWUCUMGLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3209359.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B3209360.png)
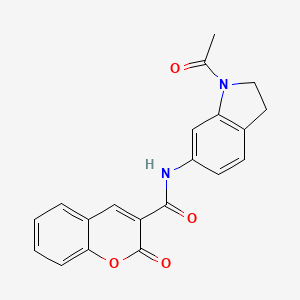
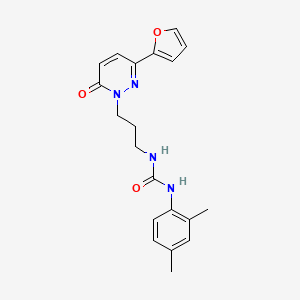

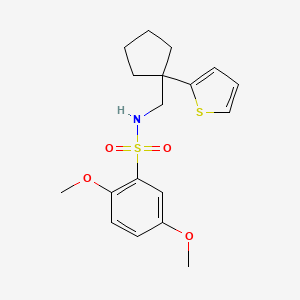


![1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B3209408.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B3209416.png)
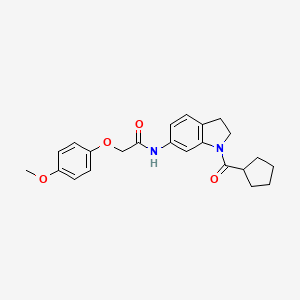

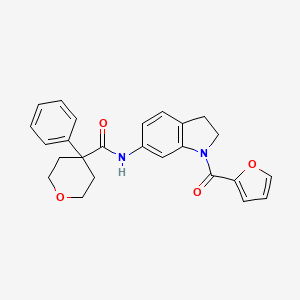
![1-(1H-indol-3-yl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B3209457.png)